3-(difluoromethoxy)-4-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethoxy)-4-fluorophenol is an organic compound characterized by the presence of difluoromethoxy and fluorine substituents on a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethoxy)-4-fluorophenol typically involves the introduction of difluoromethoxy and fluorine groups onto a phenol ring. One common method involves the reaction of 4-fluorophenol with difluoromethylating agents under specific conditions. For instance, the use of difluorocarbene reagents has been reported to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as O-alkylation, oxidation, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-4-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-(Difluoromethoxy)-4-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(difluoromethoxy)-4-fluorophenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epithelial-mesenchymal transformation induced by transforming growth factor-β1 (TGF-β1), which plays a role in pulmonary fibrosis. This inhibition is mediated through the reduction of Smad2/3 phosphorylation levels .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethoxy)benzenesulfonyl chloride: Another compound with a difluoromethoxy group, used in various chemical applications.
4-(Difluoromethoxy)-3-hydroxybenzaldehyde: A related compound used in the synthesis of pharmaceuticals.
Uniqueness
3-(Difluoromethoxy)-4-fluorophenol is unique due to the specific positioning of the difluoromethoxy and fluorine groups on the phenol ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry .
Properties
CAS No. |
1185836-56-9 |
---|---|
Molecular Formula |
C7H5F3O2 |
Molecular Weight |
178.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.